Imidazole Ring pKa Differentiates 5-Substituted Isomer from 2-Substituted Analog
The 5-(azetidin-3-yl)-1H-imidazole core, the free base form of the target dihydrochloride, exhibits a predicted pKa value of 14.20 ± 0.10, which is 0.3 log units higher than the 13.90 ± 0.10 pKa of the 2-(azetidin-3-yl)-1H-imidazole regioisomer . This difference directly translates to a lower acidity and a different protonation state at physiological pH for the 5-substituted scaffold, affecting hydrogen bonding capacity and metal coordination potential.
| Evidence Dimension | Imidazole ring pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 14.20 ± 0.10 (5-azetidin-3-yl-1H-imidazole; CAS 151094-67-6, free base) |
| Comparator Or Baseline | pKa = 13.90 ± 0.10 (2-azetidin-3-yl-1H-imidazole; CAS 1234710-01-0) |
| Quantified Difference | ΔpKa = 0.30 units (5-isomer is less acidic) |
| Conditions | Predicted by ACD/Labs software, reported by ChemicalBook |
Why This Matters
A 0.3 pKa unit difference can affect the compound's ionizability under physiological conditions, influencing solubility, permeability, and target engagement; this makes the 5-isomer the preferred scaffold when a less acidic imidazole NH is required for hydrogen bonding or metal chelation.
